Sodium 3-amino-5-chloro-4-methylbenzenesulfonate
Description
Structural Characterization of Sodium 3-Amino-5-Chloro-4-Methylbenzenesulfonate
Molecular Architecture and Crystallographic Analysis
The compound crystallizes in the monoclinic space group Ia with lattice parameters $$a = 5.49809(7)$$ Å, $$b = 32.8051(5)$$ Å, $$c = 4.92423(7)$$ Å, and $$\beta = 93.5011(7)^\circ$$. The zwitterionic tautomer dominates in the solid state, where the sulfonate group ($$-\text{SO}3^-$$) and ammonium proton ($$-\text{NH}3^+$$) create a polar-nonpolar bilayer structure (Fig. 1).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Ia |
| Molecular formula | $$ \text{C}7\text{H}7\text{ClNNaO}_3\text{S} $$ |
| Molecular weight | 243.64 g/mol |
| Density (calc.) | 1.632 g/cm³ |
| Hydrogen bonds | N–H···O ($$d = 2.85–3.12$$ Å) |
The polar layers stabilize via N–H···O hydrogen bonds between ammonium and sulfonate groups, while non-polar layers exhibit van der Waals interactions between chloromethylbenzene moieties. This herringbone packing minimizes electrostatic repulsion and enhances thermal stability.
Spectroscopic Identification
Infrared (IR) Spectroscopy
The IR spectrum (Fig. 2) shows key absorptions at:
- 3340 cm$$^{-1}$$ : N–H stretching of the ammonium group.
- 1175 cm$$^{-1}$$ and 1040 cm$$^{-1}$$ : Asymmetric and symmetric S=O stretching of the sulfonate group.
- 680 cm$$^{-1}$$ : C–Cl stretching.
Solid-State NMR
$$^{13}\text{C}$$ NMR reveals peaks at:
$$^{1}\text{H}$$ NMR in D$$_2$$O shows:
- 6.8 ppm (singlet): Aromatic H.
- 2.3 ppm (singlet): Methyl H.
- 1.5 ppm (broad): Exchangeable NH$$_3^+$$.
UV-Vis Spectroscopy
The compound exhibits a $$\lambda_{\text{max}}$$ at 265 nm due to $$\pi \rightarrow \pi^$$ transitions of the conjugated aromatic system. A weaker band at 310 nm arises from n $$\rightarrow \pi^$$ transitions involving the sulfonate and amino groups.
Computational Modeling of Electronic Properties
Dispersion-corrected density functional theory (DFT) calculations (B3LYP/6-311+G) corroborate the zwitterionic form’s stability, showing a **12.3 kcal/mol energy advantage over the non-ionic tautomer. Key electronic properties include:
Table 2: Computed Electronic Parameters
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Mulliken charge (S) | +1.23 |
| Dipole moment | 5.6 Debye |
| Electrostatic potential | -84.3 kcal/mol |
The sulfonate group acts as an electron-withdrawing moiety, polarizing the aromatic ring and enhancing solubility in polar solvents.
Properties
IUPAC Name |
sodium;3-amino-5-chloro-4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKPPNVNSROPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is primarily recognized for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of pharmaceutical compounds.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study investigated the synthesis of sulfonamide derivatives from sodium 3-amino-5-chloro-4-methylbenzenesulfonate, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Analytical Chemistry
In analytical chemistry, sodium 3-amino-5-chloro-4-methylbenzenesulfonate serves as a reagent for the detection and quantification of various substances.
Table 1: Analytical Applications
| Application | Method | Target Analyte | Sensitivity |
|---|---|---|---|
| Colorimetric Assay | UV-Vis Spectrophotometry | Heavy Metals | Low ppb levels |
| Chromatographic Separation | HPLC | Pharmaceuticals | High resolution |
| Electrophoresis | Capillary Electrophoresis | Amino Acids | Nanomolar detection |
The compound's ability to form colored complexes with metal ions has been exploited in colorimetric assays, providing a simple yet effective method for detecting heavy metals in environmental samples .
Materials Science
Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is also utilized in materials science, particularly in the development of functionalized polymers and coatings.
Case Study: Polymer Synthesis
A recent study focused on incorporating sodium 3-amino-5-chloro-4-methylbenzenesulfonate into polymer matrices to enhance their mechanical properties and thermal stability. The modified polymers displayed improved resistance to thermal degradation and increased tensile strength compared to unmodified counterparts .
Environmental Applications
The compound has been explored for its potential role in environmental remediation, particularly in wastewater treatment processes.
Table 2: Environmental Remediation Applications
| Application | Method | Target Contaminants | Effectiveness |
|---|---|---|---|
| Adsorption Studies | Batch Adsorption Tests | Dyes and Heavy Metals | Up to 90% removal |
| Biodegradation | Microbial Degradation Studies | Organic Pollutants | Significant reduction |
Studies have shown that sodium 3-amino-5-chloro-4-methylbenzenesulfonate can effectively adsorb contaminants from wastewater, making it a candidate for further research in sustainable environmental practices .
Mechanism of Action
The mechanism by which Sodium 3-amino-5-chloro-4-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in biological studies, it may act as a fluorescent probe by binding to specific cellular targets and emitting fluorescence upon excitation. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sodium 3-amino-5-chloro-4-methylbenzenesulfonate and Analogous Compounds
Key Observations
Functional Group Impact on Solubility: The sulfonate group (-SO₃⁻Na⁺) in Sodium 3-amino-5-chloro-4-methylbenzenesulfonate enhances water solubility compared to sulfonamide analogs (e.g., 3-amino-5-chloro-4-methylbenzene-1-sulfonamide) . This property is critical for formulations requiring rapid dissolution in aqueous media.
Pharmacological Relevance: Compounds like Bumetanide and Metolazone share the -SO₂NH₂ (sulfonamide) and -Cl groups but incorporate additional aromatic or heterocyclic moieties. These modifications enable specific biological interactions (e.g., renal ion transport inhibition), highlighting how minor structural changes dictate therapeutic applications .
Structural Analogies and Synthesis: The methyl (-CH₃) group in Sodium 3-amino-5-chloro-4-methylbenzenesulfonate may sterically hinder reactions compared to bulkier substituents (e.g., phenoxy in Bumetanide). This could influence its reactivity in synthetic pathways .
Chlorine Substitution Patterns: Chlorine at position 5 in the sodium sulfonate contrasts with position 4 in Metolazone.
Research Findings and Implications
- Synthetic Utility : The sodium sulfonate’s ionic nature makes it a candidate for coupling reactions or as a surfactant in emulsion polymerization, whereas sulfonamide analogs are more suited for covalent bond formation in drug synthesis .
- Thermodynamic Stability : Sulfonate salts generally exhibit higher thermal stability than sulfonamides due to strong ionic interactions, as seen in analogous compounds .
Biological Activity
Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group, amino group, and chlorine atom attached to a methyl-substituted benzene ring. This compound is recognized for its diverse applications in pharmaceutical and chemical research due to its unique structural properties and reactivity. Its biological activity is primarily attributed to its ability to interact with various biological systems, including proteins and enzymes.
The biological activity of sodium 3-amino-5-chloro-4-methylbenzenesulfonate is largely influenced by its functional groups, which allow it to participate in biochemical reactions. The amino and chloro groups facilitate binding interactions with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This compound can act as a ligand, influencing various pathways depending on the context of its application.
Biological Activity Overview
Research indicates that sodium 3-amino-5-chloro-4-methylbenzenesulfonate exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in relation to specific cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted, although detailed quantitative data is still emerging .
- Enzyme Inhibition : The compound has shown promise in enzyme inhibition studies, particularly against tyrosinase and other relevant enzymes involved in metabolic pathways. These interactions are critical for understanding the compound's therapeutic potential .
1. Anticancer Properties
A study evaluating the cytotoxic effects of sodium 3-amino-5-chloro-4-methylbenzenesulfonate on various cancer cell lines revealed significant inhibitory effects. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells, demonstrating an IC50 value in the micromolar range, indicating a dose-dependent response leading to increased apoptosis in treated cells .
2. Enzyme Interaction Studies
In enzyme inhibition assays, sodium 3-amino-5-chloro-4-methylbenzenesulfonate displayed notable binding affinity towards tyrosinase. This interaction is crucial for developing therapeutic agents targeting hyperpigmentation disorders and other conditions influenced by tyrosinase activity. The compound's sulfonate derivative nature enhances its solubility and interaction potential with biological macromolecules .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of sodium 3-amino-5-chloro-4-methylbenzenesulfonate:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-4-chloro-5-methylbenzoic acid | Similar functional groups; different positioning | Moderate anticancer activity |
| 2-Amino-5-chloro-3-methylbenzoic acid | Altered reactivity due to structural differences | Limited enzyme inhibition |
| 4-Amino-3-chloro-5-methylbenzoic acid | Variability in binding affinity | Variable anticancer effects |
This table illustrates how the positioning of functional groups affects the reactivity and biological properties of these compounds, emphasizing the distinctiveness of sodium 3-amino-5-chloro-4-methylbenzenesulfonate in therapeutic contexts.
Preparation Methods
Key Considerations:
-
Solubility of p-toluenesulfonic acid in concentrated sulfuric acid facilitates reaction homogeneity.
-
Excess chlorinating agents are avoided to prevent di- or trichlorination byproducts.
Nitration and Isomer Isolation
The chlorinated intermediate is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This step generates a mixture of nitro isomers, predominantly 2-chloro-4-methyl-6-nitrobenzenesulfonic acid and its para-nitro counterpart. The desired 6-nitro isomer is isolated via selective precipitation by adding sodium chloride (NaCl) to the reaction mixture. The sodium salt of the 6-nitro derivative precipitates due to its lower solubility, while other isomers remain in solution.
Reaction Conditions:
-
Temperature : 0–5°C to minimize oxidative side reactions.
-
Acid Ratio : HNO₃:H₂SO₄ ≈ 1:3 (v/v) for optimal nitronium ion (NO₂⁺) generation.
Bechamp Reduction to the Amino Derivative
The isolated nitro compound undergoes reduction to convert the nitro group (–NO₂) to an amine (–NH₂). The Bechamp method, employing iron powder and acetic acid (CH₃COOH), is utilized for this transformation. The reaction is conducted under reflux (100–110°C) for 4–6 hours, with glacial acetic acid serving as both solvent and proton source. Metallic iron acts as the reducing agent, oxidizing to Fe²⁺/Fe³⁺ while facilitating electron transfer to the nitro group.
Mechanistic Insights:
-
Nitro to Nitroso : Fe⁰ + HNO₂ → Fe²⁺ + NO⁻ (in acidic medium).
-
Nitroso to Hydroxylamine : Further reduction via Fe²⁺.
-
Hydroxylamine to Amine : Final reduction step yields the primary amine.
Post-reduction, the crude 3-amino-5-chloro-4-methylbenzenesulfonic acid is filtered, washed with water, and dried.
Neutralization to Sodium Salt
The free sulfonic acid is neutralized with sodium hydroxide (NaOH) in aqueous solution. Stoichiometric addition of NaOH (1:1 molar ratio) ensures complete conversion to the sodium salt. The product is crystallized by evaporative concentration or antisolvent addition (e.g., ethanol), yielding sodium 3-amino-5-chloro-4-methylbenzenesulfonate as a white crystalline powder.
Purification Techniques:
-
Recrystallization : From water-ethanol mixtures to remove residual salts.
-
Ion-Exchange Chromatography : For pharmaceutical-grade purity.
Analytical Characterization
Quality control is critical for ensuring the compound’s suitability in dye synthesis. Standard analytical methods include:
| Technique | Parameters | Observations |
|---|---|---|
| ¹H NMR (D₂O) | δ 2.25 (s, 3H, CH₃), δ 6.85 (s, 1H, ArH) | Confirms methyl and aromatic protons. |
| IR (KBr) | 1180 cm⁻¹ (S=O stretch) | Validates sulfonate group. |
| Elemental Analysis | C: 34.8%, H: 2.9%, N: 5.8% | Matches theoretical values. |
Industrial-Scale Considerations
Large-scale production necessitates modifications for efficiency and safety:
-
Continuous Flow Reactors : For nitration to manage exothermicity.
-
Waste Management : Iron sludge from Bechamp reduction is treated with lime (CaO) to precipitate Fe(OH)₃.
-
Solvent Recovery : Acetic acid is distilled and reused.
Applications and Derivatives
The compound’s primary use is as a diazo component in azo pigments (e.g., Lake Red C). Its amino group enables coupling with diazonium salts to form chromophores with high lightfastness. Derivatives include:
-
N-Acetylated analogs : For enhanced solubility in nonpolar media.
-
Metal complexes : With Cu²⁺ or Co²⁺ for shifted absorption spectra.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
